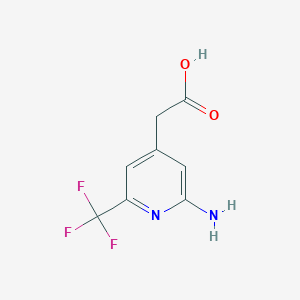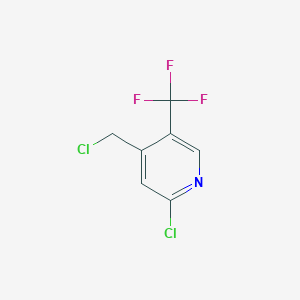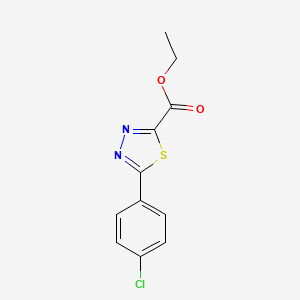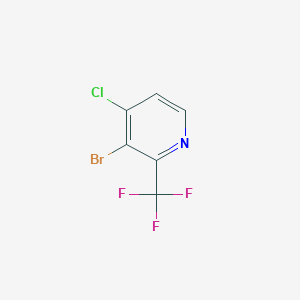
3-Bromo-4-chloro-2-(trifluorométhyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-chloro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2BrClF3N and its molecular weight is 260.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits agrochimiques
3-Bromo-4-chloro-2-(trifluorométhyl)pyridine: est un intermédiaire clé dans la synthèse de divers produits agrochimiques. Les dérivés de trifluorométhylpyridine (TFMP) sont largement utilisés pour la protection des cultures contre les ravageurs. L'introduction du groupe TFMP dans les composés agrochimiques a conduit au développement de plus de 20 nouveaux produits agrochimiques avec des noms communs ISO .
Produits pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de TFMP, y compris le This compound, jouent un rôle crucial. Cinq produits pharmaceutiques contenant le groupe TFMP ont été approuvés pour la mise sur le marché, et plusieurs candidats sont actuellement en phase d'essais cliniques. Les propriétés physico-chimiques uniques de l'atome de fluor combinées au groupe pyridine contribuent aux activités biologiques de ces composés .
Synthèse de composés fluorés
Le composé est utilisé dans la synthèse de produits chimiques organiques fluorés, qui sont de plus en plus importants en raison de leurs effets sur les activités biologiques et les propriétés physiques des composés. Le développement de ces composés fluorés est un domaine de recherche important, avec des applications dans de multiples industries .
Produits vétérinaires
Comme pour son utilisation dans les produits pharmaceutiques humains, le This compound est également utilisé dans le domaine vétérinaire. Deux produits vétérinaires contenant le groupe TFMP ont reçu l'autorisation de mise sur le marché, ce qui indique son importance dans la santé animale également .
Ligand catalytique
Le composé sert de ligand catalytique dans les réactions chimiques. Par exemple, il est utilisé dans la préparation régiosélective des tétraméthylbiphényles par couplage oxydant aérobie du xylène, catalysé par le palladium .
Préparation d'aminopyridines
This compound: est un réactif pour la préparation d'aminopyridines par des réactions d'amination. Les aminopyridines sont des intermédiaires précieux pour diverses synthèses chimiques et ont des applications dans différentes industries chimiques .
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRSJNPYSDMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255918 | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-37-6 | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)
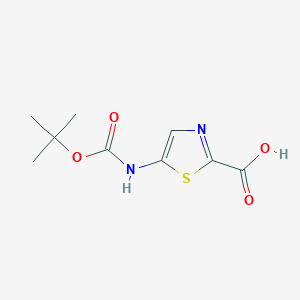
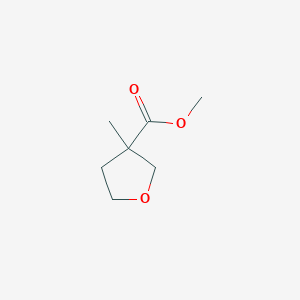
![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)
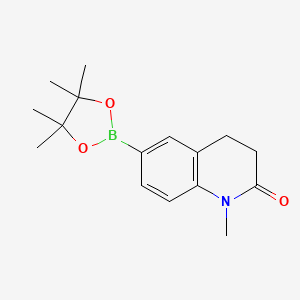



![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1529865.png)
